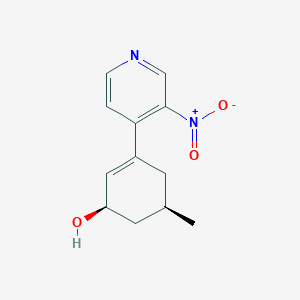
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a dichloropyrimidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde typically involves the reaction of 4,6-dichloropyrimidine with benzaldehyde under basic conditions. The reaction is usually carried out at room temperature or under mild heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloropyrimidine ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Bases: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.
Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and provide a suitable medium for the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Condensation Products: The reaction with amines can yield imines or Schiff bases, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde involves its interaction with various molecular targets. The dichloropyrimidine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: This compound has a similar structure but with an amino group instead of an aldehyde group.
2-Amino-4,6-dichloropyrimidine: Another related compound with an amino group on the pyrimidine ring.
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a dichloropyrimidine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
83217-22-5 |
|---|---|
Fórmula molecular |
C11H6Cl2N2O |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
4-(4,6-dichloropyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-5-10(13)15-11(14-9)8-3-1-7(6-16)2-4-8/h1-6H |
Clave InChI |
BQWMDETVFDISGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=NC(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)

![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

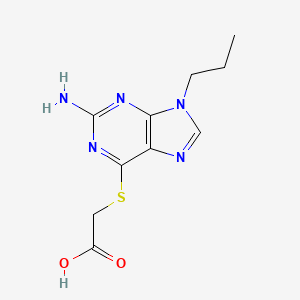

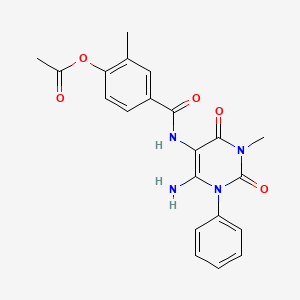

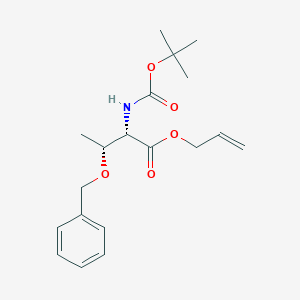
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
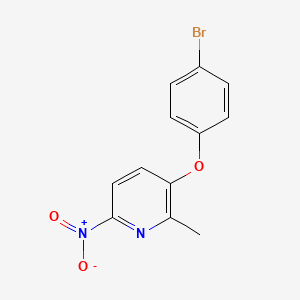
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
